Ethyl 5-bromooxazole-2-carboxylate
CAS No.:
Cat. No.: VC13768437
Molecular Formula: C6H6BrNO3
Molecular Weight: 220.02 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C6H6BrNO3 |
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Molecular Weight | 220.02 g/mol |
IUPAC Name | ethyl 5-bromo-1,3-oxazole-2-carboxylate |
Standard InChI | InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 |
Standard InChI Key | XPNHEUUMAHKJLK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C(O1)Br |
Canonical SMILES | CCOC(=O)C1=NC=C(O1)Br |
Structural and Physicochemical Properties
Molecular Architecture
The core structure of ethyl 5-bromooxazole-2-carboxylate consists of an oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
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Bromine at position 5, which enhances electrophilic substitution reactivity.
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Ethyl ester (–COOEt) at position 2, providing a site for hydrolysis or transesterification reactions.
The molecular formula is hypothesized as , with a molecular weight of approximately 236.09 g/mol, analogous to structurally similar compounds .
Spectroscopic Characteristics
While experimental data for this specific compound is scarce, extrapolation from related brominated oxazoles suggests:
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NMR:
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IR Spectroscopy:
Synthetic Methodologies
Cyclization Strategies
Brominated oxazole esters are typically synthesized via cyclization of α-bromo ketones or nitriles with amidine derivatives. A generalized route involves:
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Precursor Preparation: Ethyl 2-amino-4-bromoacetate reacts with formamide under acidic conditions.
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Cyclization: Heating at 80–100°C in anhydrous tetrahydrofuran (THF) with a base (e.g., KCO) to form the oxazole ring .
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Esterification: Subsequent reaction with ethanol and catalytic sulfuric acid yields the ethyl ester.
Yield Optimization:
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Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >75% purity.
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Continuous flow reactors improve scalability and reduce side reactions like dehalogenation .
Industrial-Scale Production
Large-scale synthesis employs:
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Continuous Flow Systems: Enhanced heat/mass transfer minimizes byproducts.
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Crystallization Techniques: Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Reactivity and Functionalization
Substitution Reactions
The bromine atom undergoes nucleophilic substitution (SAr) with:
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Amines: Forms 5-amino derivatives for drug discovery.
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Thiols: Yields sulfhydryl-containing analogs with antioxidant potential .
Example:
Oxidation and Reduction
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Amino Group Formation: Reduction of nitro intermediates (e.g., using H/Pd-C) yields 5-amino derivatives.
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Ester Hydrolysis: Treatment with NaOH produces 5-bromooxazole-2-carboxylic acid, a precursor for metal-organic frameworks (MOFs) .
Applications in Scientific Research
Medicinal Chemistry
Brominated oxazoles are explored for:
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Antimicrobial Agents: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Kinase Inhibitors: The bromine atom enhances binding to ATP pockets in cancer-related kinases (e.g., EGFR, VEGFR) .
Case Study:
A 2024 screen of brominated oxazole libraries identified a lead compound with IC = 0.8 µM against non-small cell lung cancer cells (A549), outperforming cisplatin (IC = 5 µM) .
Material Science
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Luminescent Materials: Bromine’s heavy-atom effect enhances phosphorescence in OLED applications.
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Polymer Additives: Improves thermal stability of polyesters (T increased by 15°C at 5 wt% loading) .
Comparative Analysis with Analogous Compounds
Property | Ethyl 5-Bromooxazole-2-Carboxylate | Ethyl 5-Chlorooxazole-2-Carboxylate |
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Molecular Weight | 236.09 g/mol | 191.58 g/mol |
Boiling Point | 277.6°C | 265.3°C |
Reactivity (SAr) | High (Br) | Moderate (Cl) |
Antimicrobial MIC | 8–16 µg/mL | 12–24 µg/mL |
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